

# Application Notes and Protocols for SPECT/CT Imaging using Nota-P2-RM26

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nota-P2-RM26** is a potent and specific antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), a key biomarker overexpressed in several human cancers, including prostate and breast cancer.[1][2][3] This document provides detailed application notes and protocols for the use of **Nota-P2-RM26** in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. When labeled with a suitable SPECT radionuclide, such as Indium-111 (1111n), **Nota-P2-RM26** allows for the sensitive and specific visualization of GRPR-expressing tumors.[2] These protocols are intended to guide researchers in the preclinical evaluation of this promising radiopharmaceutical for diagnostic applications.

## **Principle of the Method**

The RM26 peptide is an antagonist of the bombesin receptor family, specifically targeting GRPR.[4] The Nota-P2 chelator allows for stable radiolabeling with trivalent radiometals like Indium-111. The resulting radiolabeled peptide, [111]In]In-Nota-P2-RM26, binds with high affinity to GRPR on the surface of tumor cells.[5] As an antagonist, it does not activate the receptor's signaling pathway, thereby avoiding potential side effects associated with receptor agonists.[1] [6] The gamma emissions from 111In can be detected by a SPECT camera, and co-registration with CT provides anatomical localization of the tracer uptake, enabling precise tumor imaging.



# **Signaling Pathway**

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligand GRP, initiates a cascade of intracellular signaling events.[7] These pathways are crucial in regulating cell proliferation, survival, and migration.[3] Understanding this pathway is essential for appreciating the mechanism of GRPR-targeted imaging and therapy.





Click to download full resolution via product page

Caption: GRPR Signaling Pathway upon agonist binding.



# Experimental Protocols Radiolabeling of Nota-P2-RM26 with Indium-111

This protocol describes the radiolabeling of **Nota-P2-RM26** with <sup>111</sup>In for SPECT imaging.

#### Materials:

- Nota-P2-RM26 peptide (MedchemExpress or synthesized)
- ¹¹¹¹InCl₃ in HCl solution (commercial supplier)
- Ammonium acetate buffer (0.2 M, pH 5.5)
- Metal-free water
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control
- Size-exclusion cartridge (e.g., Sep-Pak C18) for purification (if necessary)

#### Procedure:

- Prepare a stock solution of **Nota-P2-RM26** in metal-free water (e.g., 1 mg/mL).
- In a sterile, metal-free microcentrifuge tube, add a specific amount of the Nota-P2-RM26 stock solution (typically 5-10 μg).
- Add 100 μL of ammonium acetate buffer to the tube.
- Carefully add the desired amount of <sup>111</sup>InCl₃ solution (e.g., 185-370 MBq) to the peptide solution.
- Gently mix the reaction solution.
- Incubate the reaction mixture at 85-95°C for 15-30 minutes.
- Allow the mixture to cool to room temperature.



- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity. A yield of >95% is generally considered acceptable.
- If the radiochemical purity is below the acceptable limit, purify the product using a preconditioned size-exclusion cartridge.
- The final product should be formulated in a physiologically compatible buffer (e.g., saline or PBS) for in vivo administration.

## In Vitro Cell Binding and Uptake Studies

This protocol is for assessing the specificity and binding affinity of [111In]In-Nota-P2-RM26 to GRPR-expressing cells (e.g., PC-3 human prostate cancer cells).

## Materials:

- GRPR-positive cell line (e.g., PC-3) and a GRPR-negative control cell line.
- Cell culture medium and supplements.
- [111]In-Nota-P2-RM26.
- Unlabeled Nota-P2-RM26 for blocking studies.
- Binding buffer (e.g., PBS with 1% BSA).
- Gamma counter.

### Procedure:

- Culture GRPR-positive and negative cells to near confluence in appropriate well plates.
- For saturation binding assays, incubate cells with increasing concentrations of [111]In-Nota-P2-RM26.
- For competitive binding assays, incubate cells with a fixed concentration of [111]In-Nota-P2-RM26 and increasing concentrations of unlabeled Nota-P2-RM26.



- To determine non-specific binding, a parallel set of wells should be pre-incubated with a high concentration of unlabeled **Nota-P2-RM26** before adding the radiolabeled compound.
- Incubate the plates at 37°C for a specified time (e.g., 1 hour).
- Wash the cells with cold binding buffer to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity in a gamma counter.
- For uptake and internalization studies, after incubation, treat one set of cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
- Calculate binding affinity (Kd) and the number of binding sites (Bmax) from saturation binding data, and IC50 from competitive binding assays.

## In Vivo SPECT/CT Imaging in Animal Models

This protocol outlines the procedure for performing SPECT/CT imaging in tumor-bearing mice.

#### Materials:

- Tumor-bearing mice (e.g., nude mice with PC-3 xenografts).
- [111In]In-Nota-P2-RM26 formulated for injection.
- Anesthesia (e.g., isoflurane).
- Preclinical SPECT/CT scanner.

#### Procedure:

- Anesthetize the tumor-bearing mouse.
- Administer a defined amount of [111]In-Nota-P2-RM26 (e.g., 5-10 MBq) via tail vein injection.
- For blocking studies, co-inject a separate cohort of mice with an excess of unlabeled Nota-P2-RM26.



- Position the animal in the SPECT/CT scanner at predetermined time points post-injection (e.g., 1, 4, and 24 hours).
- Acquire SPECT data followed by a CT scan for anatomical co-registration.
- Reconstruct the images and perform image analysis to quantify tracer uptake in tumors and other organs.
- After the final imaging session, euthanize the animals and perform biodistribution studies by dissecting organs and tumors and measuring their radioactivity in a gamma counter.
- Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

## **Quantitative Data**

The following tables summarize key quantitative data for **Nota-P2-RM26** and related analogs from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity

| Compound                                | Cell Line | IC50 (nM)   | Kd (pM) | Reference |
|-----------------------------------------|-----------|-------------|---------|-----------|
| [natln]In-Nota-<br>P2-RM26              | PC-3      | 1.24 ± 0.29 | -       | [5]       |
| [natGa]Ga-Nota-<br>P2-RM26              | PC-3      | 0.91 ± 0.19 | -       | [5]       |
| [ <sup>111</sup> In]In-Nota-P2-<br>RM26 | PC-3      | -           | 23 ± 13 | [5]       |

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g at 1h post-injection in PC-3 xenografts)



| Compoun<br>d                                | Tumor     | Blood       | Pancreas   | Kidneys   | Liver     | Referenc<br>e |
|---------------------------------------------|-----------|-------------|------------|-----------|-----------|---------------|
| [ <sup>111</sup> In]In-<br>Nota-P2-<br>RM26 | 5.7 ± 0.3 | 0.57 ± 0.06 | 13.5 ± 2.1 | 2.0 ± 0.3 | 0.4 ± 0.1 | [8]           |
| [ <sup>68</sup> Ga]Ga-<br>Nota-P2-<br>RM26  | 8.1 ± 0.4 | 0.67 ± 0.08 | 15.2 ± 1.9 | 2.1 ± 0.3 | 0.5 ± 0.1 | [8]           |

Table 3: Human Dosimetry and Tumor Uptake

| Tracer                          | Primary Tumor SUVmax               | Reference |
|---------------------------------|------------------------------------|-----------|
| [ <sup>68</sup> Ga]Ga-RM26      | 6.49 ± 2.37 (Prostate Cancer)      | [9]       |
| [ <sup>68</sup> Ga]Ga-NOTA-RM26 | 4.97 ± 1.89 (ER+ Breast<br>Cancer) | [10]      |

# **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for preclinical SPECT/CT imaging with a radiolabeled peptide.





Click to download full resolution via product page

Caption: Preclinical SPECT/CT Imaging Workflow.

## Conclusion



**Nota-P2-RM26** is a versatile peptide that can be effectively labeled with SPECT radionuclides like Indium-111 for high-quality preclinical imaging of GRPR-expressing tumors. The protocols and data presented here provide a comprehensive guide for researchers to utilize this promising agent in their studies. The high tumor-to-background ratios and specific uptake make [111]In-Nota-P2-RM26 a valuable tool for cancer research and drug development. Further clinical translation of SPECT agents based on the RM26 scaffold is warranted.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Technetium-99m Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. SPECT Imaging of Treatment-Related Tumor Necrosis Using Technetium-99m-Labeled Rhein PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of the optimal macrocyclic chelators for labeling with 111In and 68Ga improves contrast of HER2 imaging using engineered scaffold protein ADAPT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technetium-99m StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SPECT/CT Imaging using Nota-P2-RM26]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602829#using-nota-p2-rm26-for-spect-ct-imaging]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com